Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate
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Overview
Description
Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C10H15NO4 and a molecular weight of 213.23 g/mol It is known for its unique structure, which includes a cyclopropane ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with morpholine and methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring and morpholine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(piperidine-4-carbonyl)cyclopropanecarboxylate
- Methyl 1-(pyrrolidine-4-carbonyl)cyclopropanecarboxylate
- Methyl 1-(azetidine-4-carbonyl)cyclopropanecarboxylate
Uniqueness
Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine moiety can enhance solubility and bioavailability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H15NO4 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
methyl 1-(morpholine-4-carbonyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-14-9(13)10(2-3-10)8(12)11-4-6-15-7-5-11/h2-7H2,1H3 |
InChI Key |
ARUJNACACVIFOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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